molecular formula C7H7ClF2N2O B13270706 6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine

6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine

Cat. No.: B13270706
M. Wt: 208.59 g/mol
InChI Key: JUTCJUFUVYHOPZ-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine is a chemical compound with the molecular formula C7H7ClF2N2O and a molecular weight of 208.59 g/mol . It is primarily used in research and development within various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with 2,2-difluoroethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine is unique due to its specific substitution pattern and the presence of both chloro and difluoroethoxy groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C7H7ClF2N2O

Molecular Weight

208.59 g/mol

IUPAC Name

6-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine

InChI

InChI=1S/C7H7ClF2N2O/c8-5-2-1-4(11)7(12-5)13-3-6(9)10/h1-2,6H,3,11H2

InChI Key

JUTCJUFUVYHOPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)OCC(F)F)Cl

Origin of Product

United States

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